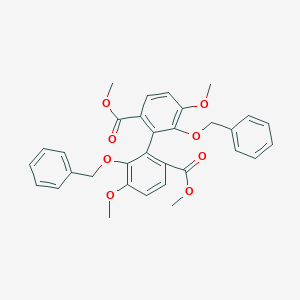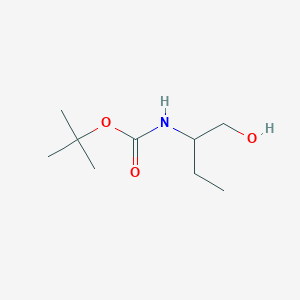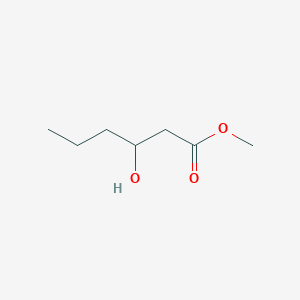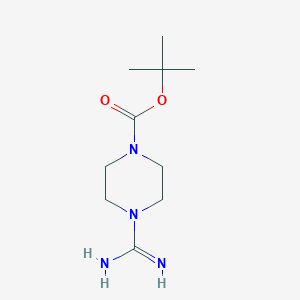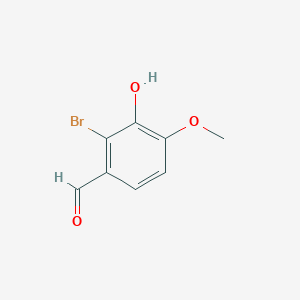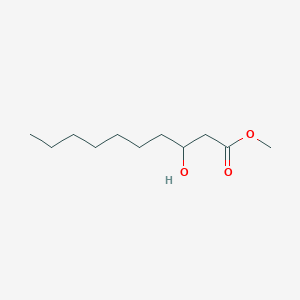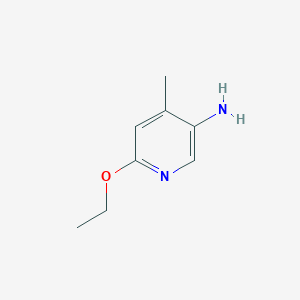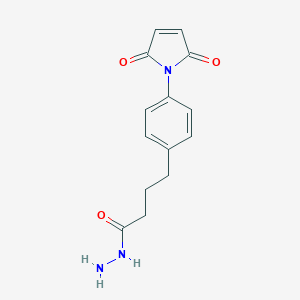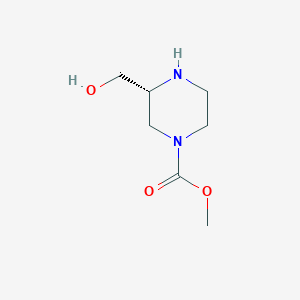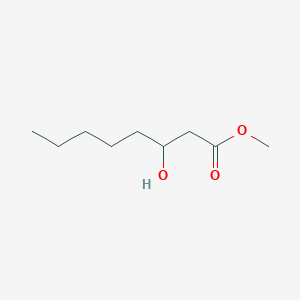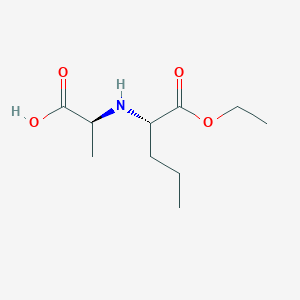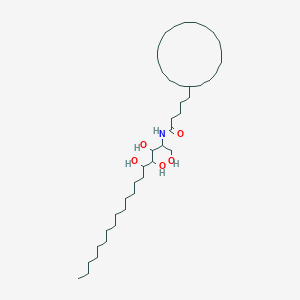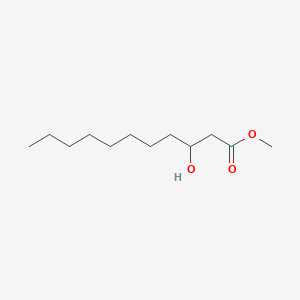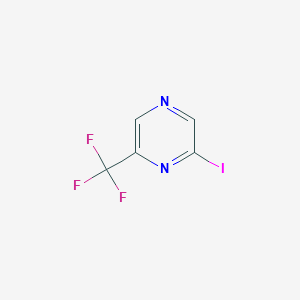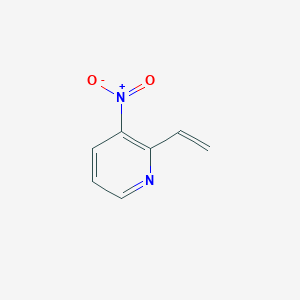
3-硝基-2-乙烯基吡啶
概述
描述
3-Nitro-2-vinylpyridine is a derivative of pyridine . It is an organic compound that has a vinyl group in the 2-position, next to the nitrogen . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structures of vinylpyridines have been calculated by ab initio Hatree–Fock (HF) and density functional theory (B3LYP) methods with 6–311++G (d,p) basis set level . The vibrations for the vinylpyridines were adapted to their C s symmetries .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
2-Vinylpyridine is a colorless liquid, although samples are often brown . It has a density of 0.977 g/cm3, a melting point of −50 °C, and a boiling point of 158 °C . It is soluble in water at 27.5 g/L .科学研究应用
分子印迹
- 使用不同功能单体(包括 2-乙烯基吡啶)进行分子印迹聚合物 (MIP) 的研究表明,模板分子和聚合物基质之间的离子键具有重要意义。这项研究突出了 2-乙烯基吡啶在为更好的分析物进入创造空腔中的作用,展示了其在分子印迹工艺中的实用性 (Scorrano, Mergola, Del Sole, & Vasapollo, 2011)。
自由基聚合
- 对 3-乙烯基吡啶的氮氧化物介导自由基聚合的研究合成了具有低多分散性的长链聚(3-乙烯基吡啶),揭示了氮氧化物浓度、溶剂和温度对聚合过程的影响 (Ding, Fischer, Brembilla, & Lochon, 2000)。
两亲性嵌段共聚物合成
- 使用点击化学和氮氧化物介导自由基聚合 (NMRP) 的组合,合成了带有长共轭嵌段的两亲性棒状-线圈状 P3HT-b-P4VP,阐明了乙烯基吡啶在聚合物化学中的应用 (Lohwasser & Thelakkat, 2012)。
纳米粒子掺入
- 研究表明,掺杂了 Ag(+) 离子的聚(2-乙烯基吡啶)的独立成膜,突出了它们在制备具有高且持久的催化活性和良好热稳定性的复合薄膜中的用途 (Ma, Geng, Lee, Hao, & Liu, 2013)。
催化应用
- 已经研究了使用聚(乙烯基吡啶)与铂配合物催化芳香族硝基化合物的氢化,展示了聚合物配体结构和吡啶环上的取代基对催化剂性能的显著影响 (Zharmagambetova, Mukhamedzhanova, & Dusenbina, 1994)。
聚合物-溶剂相互作用
- 对聚-4-乙烯基吡啶衍生物中游离吡啶残基的溶剂化效应和反应性的研究揭示了这些聚合物的动力学行为和相互作用性质 (Starodubtzev, Kirsh, & Kabanov, 1974)。
有机催化
- 对醛向 4-乙烯基吡啶和缺电子乙烯基芳烃进行有机催化对映选择性直接加成的研究扩大了对映选择性加成过程的范围,表明乙烯基吡啶在合成应用中的潜力 (Wang, Li, Liu, Xu, Zhuang, Li, Li, & Wang, 2015)。
光子和电子应用
- 一项关于由电荷诱导构象变化驱动的分子二极管的研究,涉及 3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶,展示了乙烯基吡啶在纳米技术和电子学中的应用 (Derosa, Guda, & Seminario, 2003)。
安全和危害
未来方向
属性
IUPAC Name |
2-ethenyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJTRRYCNYUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473980 | |
| Record name | 3-Nitro-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-vinylpyridine | |
CAS RN |
150281-83-7 | |
| Record name | 3-Nitro-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

